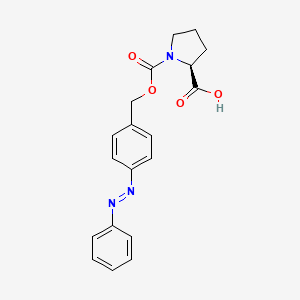
PZ-Pro-OH
Übersicht
Beschreibung
“PZ-Pro-OH” is a compound that has recently attracted attention in various fields of research and industry. It is used as a chromogenic substrate for the assay of collagenase and thimet oligopeptidase . Enzymatic cleavage yields Pz-Pro-Leu-OH (or this compound) .
Chemical Reactions Analysis
“this compound” is involved in enzymatic reactions where it serves as a substrate for collagenase and thimet oligopeptidase . The product of this enzymatic cleavage can be monitored by analytical HPLC .Wissenschaftliche Forschungsanwendungen
Endocrine Disruption and Reproductive Effects
Prochloraz (PZ), an imidazole fungicide, exhibits multiple endocrine activities. It acts as an androgen receptor antagonist and inhibits steroid synthesis through P450 modulation. Studies have shown that PZ affects sexual differentiation, particularly in male offspring of rats exposed to PZ during gestation. The findings indicate antiandrogenic alterations in sexual differentiation due to PZ exposure (Noriega, Ostby, Lambright, Wilson, & Gray, 2005).
Environmental Applications
PZ has been explored for environmental applications, such as in the removal of heavy metals from water. A study utilized lithium-silicon-powder waste to produce NaP zeolite (PZ), which demonstrated significant potential for removing Cu(II) from aqueous solutions. This research suggests the viability of PZ in eco-friendly and cost-effective water purification processes (Xiaoqin Pu, Yao, Yang, Jiang, & Jiang, 2020).
Atmospheric Chemistry and Carbon Capture
Piperazine (PZ) is recognized as an efficient solvent for carbon capture. Research into the atmospheric oxidation of PZ by OH radicals revealed a low potential for forming carcinogenic compounds, suggesting its relative safety for use in carbon capture technologies. The study provides insights into the reaction kinetics and the environmental impact of PZ in atmospheric processing (Onel, Dryden, Blitz, & Seakins, 2014).
Biomedical Applications
In the biomedical field, the interaction of protein Z (PZ) with other elements in the body has been a subject of interest. For instance, a study on circulating protein Z concentration and PROZ gene variants highlighted their relationship with cerebral infarction in young and middle-aged adults. This suggests a potential role of PZ in thrombotic disorders and its significance in neurological health (Zhang, Segal, Leifer, Silverstein, Gerber, Devereux, & Kizer, 2016).
Wirkmechanismus
Target of Action
PZ-Pro-OH is a chromogenic substrate used for the assay of collagenase and thimet oligopeptidase . These enzymes, also known as Pz-peptidase, metalloendopeptidase 24.15, and collagenase-like peptidase, are the primary targets of this compound . Collagenase plays a crucial role in the breakdown of collagen in the extracellular matrix, which is essential for tissue remodeling and wound healing. Thimet oligopeptidase is involved in the metabolism of intracellular peptides.
Mode of Action
The interaction of this compound with its targets involves enzymatic cleavage. The cleavage yields Pz-Pro-Leu-OH (or this compound), and this process can be monitored by analytical HPLC . This interaction results in changes that can be detected and measured, providing a means to assay the activity of the target enzymes.
Eigenschaften
IUPAC Name |
(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(24)17-7-4-12-22(17)19(25)26-13-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPSHULEFQAGI-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



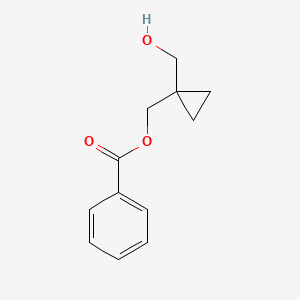
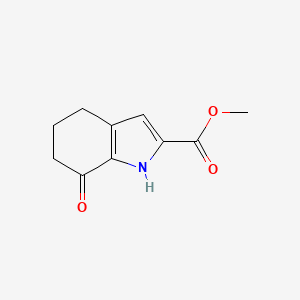
![Imidazo[1,2-a]pyridine, 2-methyl-7-(trifluoromethyl)-](/img/structure/B3102667.png)
![Boronic acid, B-9,9'-spirobi[9H-fluoren]-3-yl-](/img/structure/B3102673.png)
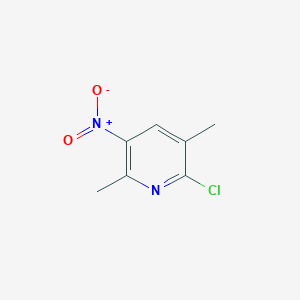
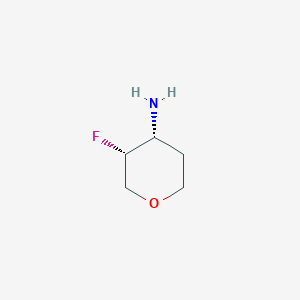
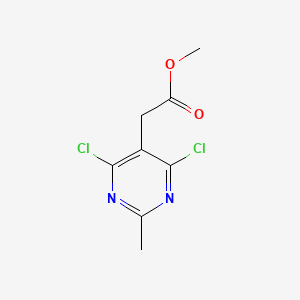
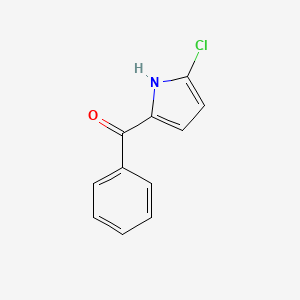

![8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3102709.png)
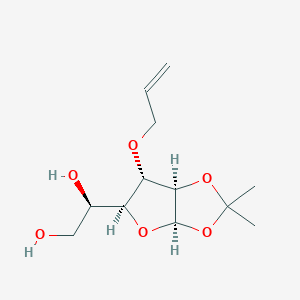

![1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole](/img/structure/B3102737.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B3102745.png)